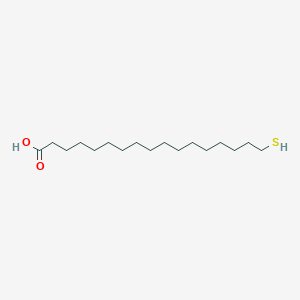
17-Sulfanylheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Sulfanylheptadecanoic acid is a sulfur-containing fatty acid derivative It is characterized by the presence of a sulfanyl group (-SH) attached to the 17th carbon of the heptadecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-sulfanylheptadecanoic acid typically involves the introduction of a sulfanyl group into the heptadecanoic acid chain. One common method is the coupling of a thiol compound with a heptadecanoic acid derivative under specific reaction conditions. For instance, the reaction may involve the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 17-Sulfanylheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the sulfanyl group under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
17-Sulfanylheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used to study the role of sulfur in biological systems and its effects on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 17-sulfanylheptadecanoic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Heptadecanoic Acid: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Margaric Acid: Another name for heptadecanoic acid, also without the sulfanyl group.
Sulfur-Containing Fatty Acids: Compounds like thiolactic acid and thioglycolic acid share the sulfur functionality but differ in chain length and structure.
Uniqueness: 17-Sulfanylheptadecanoic acid is unique due to the specific positioning of the sulfanyl group on the 17th carbon, which imparts distinct chemical and biological properties compared to other sulfur-containing fatty acids.
Properties
CAS No. |
104730-08-7 |
|---|---|
Molecular Formula |
C17H34O2S |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
17-sulfanylheptadecanoic acid |
InChI |
InChI=1S/C17H34O2S/c18-17(19)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-20/h20H,1-16H2,(H,18,19) |
InChI Key |
APIDLHSNPUNEAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
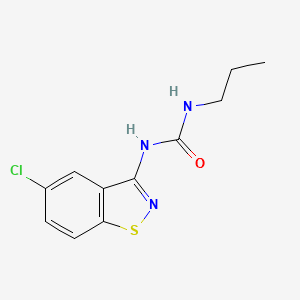

![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)


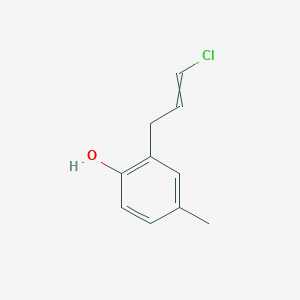

![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
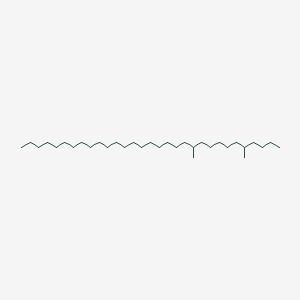
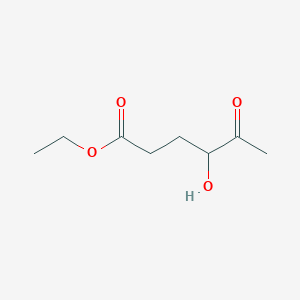
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
